molecular formula C7H12O2 B097046 5-Heptenoic acid CAS No. 18776-90-4

5-Heptenoic acid

Cat. No.: B097046
CAS No.: 18776-90-4
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-NSCUHMNNSA-N
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Description

5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is a seven-carbon chain carboxylic acid with a double bond located at the fifth carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through several methods. One common approach involves the oxidation of heptanal using potassium permanganate. Another method includes the hydrolysis of heptenoic esters under acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced by the pyrolysis of ricinoleic acid, which is derived from castor oil. The process involves heating ricinoleic acid to break it down into heptenoic acid and other by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form heptanoic acid.

    Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Heptanoic acid and other oxidized derivatives.

    Reduction: Heptanoic acid.

    Substitution: Halogenated heptenoic acids.

Scientific Research Applications

5-Heptenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Heptenoic acid involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, while the carboxylic acid group can form hydrogen bonds and interact with enzymes and other proteins. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

    Heptanoic acid: A saturated seven-carbon carboxylic acid without a double bond.

    Hexanoic acid: A six-carbon carboxylic acid.

    Octanoic acid: An eight-carbon carboxylic acid.

Uniqueness of 5-Heptenoic Acid: this compound is unique due to the presence of a double bond at the fifth carbon, which imparts distinct chemical reactivity and properties compared to its saturated counterparts. This double bond allows for a variety of chemical transformations that are not possible with saturated carboxylic acids.

Properties

IUPAC Name

(E)-hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZWAJWFMFMFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is thromboxane A2 (TXA2) and its role in physiological processes?

A1: Thromboxane A2 is a potent lipid mediator produced from arachidonic acid via the cyclooxygenase pathway. It plays a crucial role in platelet aggregation and vasoconstriction, contributing to hemostasis and vascular tone. [, , , ]

Q2: What are TXA2 receptors (TP receptors)?

A2: TXA2 receptors, also known as TP receptors, are G protein-coupled receptors that mediate the biological effects of TXA2. Two isoforms, TPα and TPβ, are generated from the same gene through alternative splicing. [, , , ]

Q3: How do 5-heptenoic acid derivatives interact with TP receptors?

A3: this compound derivatives can act as both agonists and antagonists of TP receptors. Agonists, like U46619, mimic the effects of TXA2, inducing platelet aggregation and vasoconstriction. Antagonists, such as SQ29548 and I-SAP, block the binding of TXA2 and its mimetics to TP receptors, thereby inhibiting their effects. [, , , , , ]

Q4: What are the downstream effects of TP receptor activation?

A4: Activation of TP receptors triggers various intracellular signaling pathways, including:

  • Phospholipase C activation: Leading to increased intracellular calcium levels and smooth muscle contraction. [, ]
  • Rho kinase activation: Contributing to vasoconstriction and inflammation. []
  • Nuclear factor κB (NF-κB) activation: Inducing the expression of inflammatory markers. []
  • Mitogen-activated protein kinase (MAPK) activation: Involved in cell proliferation and survival. [, ]
  • Glycogen synthase kinase-3 (GSK-3) phosphorylation: Leading to β-catenin/T-cell factor signaling activation and cell morphology changes. []

Q5: What are the potential therapeutic applications of TP receptor modulators?

A5: TP receptor modulators hold potential for treating various cardiovascular and inflammatory diseases, including:

  • Thrombosis: TP antagonists could prevent platelet aggregation and reduce the risk of blood clots. [, ]
  • Hypertension: TP antagonists may lower blood pressure by reducing vasoconstriction. [, ]
  • Asthma: TP antagonists could potentially reduce bronchoconstriction and inflammation in airways. []
  • Cancer: TP antagonists might inhibit tumor growth and metastasis by interfering with TP-mediated cell proliferation and signaling. []

Q6: What is the molecular formula of this compound?

A6: The molecular formula of this compound is C7H12O2.

Q7: What is the molecular weight of this compound?

A7: The molecular weight of this compound is 128.17 g/mol.

Q8: What spectroscopic data are available for this compound derivatives?

A8: Spectroscopic data, including infrared, mass spectrometry, and nuclear magnetic resonance (NMR) spectra, have been used to characterize this compound derivatives. These data provide information about functional groups, molecular weight, and stereochemistry. [, , ]

Q9: How does the stereochemistry of this compound derivatives affect their activity?

A9: The stereochemistry of the 5,6 double bond and the 15-hydroxyl group significantly influences the activity of difluorinated this compound derivatives. Only the derivative with the natural stereochemistry of TXA2 acted as an agonist in both platelets and blood vessels, while the other stereoisomers were antagonists in platelets. []

Q10: What structural modifications have been explored to improve the potency and selectivity of this compound derivatives?

A10: Various structural modifications have been investigated, including:

  • Substitution of oxygen atoms with carbon, sulfur, or nitrogen in the bicycloheptane ring system: Aiming to enhance stability and modify pharmacological properties. [, , ]
  • Introduction of epoxy groups: Enhancing activity and selectivity for specific TP receptor isoforms. [, ]
  • Modification of the side chains: Altering potency, selectivity, and pharmacokinetic properties. [, , ]

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound derivatives?

A11: Limited information is available about the ADME of these compounds. Studies using radiolabeled analogs are necessary to fully characterize their PK/PD properties. []

Q12: What cell-based assays are used to evaluate the activity of this compound derivatives?

A12: Cell-based assays used include:

  • Platelet aggregation assays: Measuring the ability of compounds to induce or inhibit platelet aggregation in response to TXA2 mimetics or other stimuli. [, , , ]
  • Vascular smooth muscle contraction assays: Assessing the effects of compounds on vascular tone and contractility. [, , , ]
  • Calcium mobilization assays: Determining the ability of compounds to modulate intracellular calcium levels. [, , ]

Q13: What animal models are used to study the effects of this compound derivatives?

A13: Animal models used include:

  • Rodents: Used to evaluate cardiovascular effects, including blood pressure regulation, vascular reactivity, and thrombosis. [, , ]
  • Rabbits: Used to study the effects on pulmonary artery and aorta. [, ]
  • Cats: Used to investigate coronary artery constriction. [, ]

Q14: Have clinical trials been conducted with this compound derivatives?

A14: Clinical trials are needed to determine the safety and efficacy of these compounds in humans.

Q15: Are there known resistance mechanisms to this compound derivatives?

A15: Resistance mechanisms have not been fully elucidated. Studies investigating receptor mutations, altered signaling pathways, or changes in drug metabolism could provide insights.

Q16: What is the safety profile of this compound derivatives?

A16: More research is needed to fully evaluate the toxicity and safety profile of these compounds. Preclinical studies in animal models and subsequent clinical trials are crucial to determine their safety in humans.

Q17: What strategies could be employed to improve the delivery of this compound derivatives to specific targets or tissues?

A17: Drug delivery strategies could include:

    Q18: Are there known biomarkers to predict the efficacy or monitor treatment response to this compound derivatives?

    A18: Research is needed to identify specific biomarkers for monitoring treatment response and predicting efficacy. Potential biomarkers could include:

    • Inflammatory markers: Evaluating changes in inflammatory markers, such as interleukin-6, could indicate the impact of TP modulators on inflammatory processes. []

    Q19: What analytical methods are used to characterize and quantify this compound derivatives?

    A19: Analytical methods employed include:

    • High-performance liquid chromatography (HPLC): Separating and quantifying individual compounds in complex mixtures. []
    • Mass spectrometry (MS): Determining molecular weight and structural information. [, ]
    • NMR spectroscopy: Elucidating structural details, including stereochemistry. [, ]
    • Radioligand binding assays: Assessing the binding affinity and kinetics of compounds for TP receptors. [, , , , ]

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